Ethoxycarbofen
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Overview
Description
Preparation Methods
Ethoxycarbofen can be synthesized through two main methods:
Reaction of Fluorinated Alkanes and Diethyl Ether: This method involves the reaction of fluorinated alkanes with diethyl ether under controlled temperatures and pressures.
Reaction of Fluorine Gas and Diethyl Ether: This method requires the reaction of fluorine gas with diethyl ether, also under specific temperature and pressure conditions.
Chemical Reactions Analysis
Ethoxycarbofen undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Ethoxycarbofen has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of fluorinated ethers and their reactions.
Biology: Research on this compound includes its effects on various biological systems, particularly its role as a herbicide.
Medicine: Although primarily an herbicide, its structure and reactivity make it a subject of interest in medicinal chemistry for potential drug development.
Mechanism of Action
Ethoxycarbofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (protox). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and ultimately plant death .
Comparison with Similar Compounds
Ethoxycarbofen is similar to other diphenyl ether herbicides, such as oxyfluorfen and acifluorfen. its unique fluorinated ethyl ether structure provides distinct properties, such as increased stability and effectiveness against a broader range of weeds .
Similar Compounds
Oxyfluorfen: Another diphenyl ether herbicide with similar applications but different chemical structure.
Acifluorfen: A diphenyl ether herbicide used for post-emergence weed control, similar in function but with a different molecular structure.
This compound’s unique structure and properties make it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C19H16ClF3O5 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
[(2R)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)15-10-14(8-9-16(15)20)28-13-6-4-12(5-7-13)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
XSPXBDRGNLATSI-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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